8-Methoxycarbonyloctyl2-acetamido-4-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-2-deoxy-6-O-(a-L-fucopyranosyl)-b-D-glucopyranoside

Übersicht

Beschreibung

8-Methoxycarbonyloctyl2-acetamido-4-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-2-deoxy-6-O-(a-L-fucopyranosyl)-b-D-glucopyranoside is a useful research compound. Its molecular formula is C32H56N2O17 and its molecular weight is 740.791. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

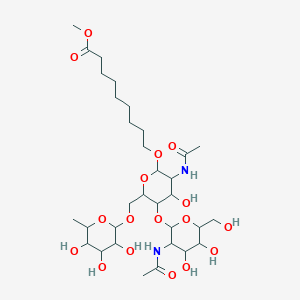

8-Methoxycarbonyloctyl 2-acetamido-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-6-O-(α-L-fucopyranosyl)-β-D-glucopyranoside (CAS: 106445-35-6) is a complex carbohydrate compound characterized by its unique structure, which includes multiple sugar moieties and functional groups. Its molecular formula is with a molecular weight of 740.79 g/mol . This compound has garnered interest in various fields, particularly in biochemistry and medicinal chemistry, due to its potential biological activities.

Structural Characteristics

The compound features:

- Multiple Sugar Moieties : The presence of β-D-glucopyranoside and α-L-fucopyranosyl groups suggests potential interactions with biological receptors.

- Functional Groups : The methoxycarbonyl and acetamido groups may enhance solubility and reactivity, influencing its biological activity.

Immunological Effects

Carbohydrate-based molecules can modulate immune responses. Preliminary studies suggest that the structural features of this compound may influence immune cell signaling pathways. For example, glycosides can act as ligands for lectins, which play critical roles in immune recognition and response .

Anticancer Potential

Some studies have indicated that carbohydrate derivatives can exhibit anticancer properties by inhibiting tumor cell proliferation or inducing apoptosis. The specific mechanism of action for this compound remains to be fully elucidated but warrants further investigation due to its structural complexity .

Case Studies and Research Findings

The synthesis of 8-Methoxycarbonyloctyl 2-acetamido-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-6-O-(α-L-fucopyranosyl)-β-D-glucopyranoside typically involves multi-step organic synthesis techniques, including glycosylation reactions. The complexity of the synthesis reflects the intricate nature of the molecule, which may impact its biological activity .

Wissenschaftliche Forschungsanwendungen

Glycoscience Research

This compound is primarily utilized in glycoscience for studying carbohydrate structures and their biological functions. Its unique structure allows researchers to explore:

- Glycosylation Reactions : The compound can serve as a substrate in glycosylation reactions, which are critical for the synthesis of oligosaccharides and glycoconjugates. Notably, it has been used in the synthesis of oligosaccharides that mimic natural glycan structures, facilitating studies on glycan-protein interactions .

- Synthesis of Carbohydrate Antigens : It has been employed in the synthesis of artificial carbohydrate antigens, which are essential for understanding immune responses and developing vaccines. For instance, its derivatives have been used to create tetrasaccharides that help study O-antigens from pathogens like Shigella flexneri, aiding in the development of specific monoclonal antibodies .

Immunological Applications

The compound's structural features make it a valuable tool in immunology:

- Vaccine Development : By mimicking natural glycan structures found on pathogens, this compound can enhance the immunogenicity of vaccines. Its ability to induce specific immune responses is crucial for creating effective vaccines against bacterial infections .

- Monoclonal Antibody Production : The oligosaccharides synthesized using this compound have been used to produce monoclonal antibodies that target specific antigens, facilitating diagnostic and therapeutic applications in infectious diseases .

Therapeutic Potential

Research indicates potential therapeutic applications for this compound:

- Anticancer Research : Some studies suggest that glycosylated compounds can influence cell signaling pathways involved in cancer progression. Investigating the effects of 8-Methoxycarbonyloctyl2-acetamido-4-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-2-deoxy-6-O-(a-L-fucopyranosyl)-b-D-glucopyranoside may reveal insights into its role as an anticancer agent through modulation of glycan interactions on tumor cells .

- Antiviral Activity : The structural similarities between this compound and naturally occurring glycans may provide insights into its antiviral properties, particularly against viruses that exploit glycan-mediated entry into host cells .

Case Studies

Eigenschaften

IUPAC Name |

methyl 9-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxynonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H56N2O17/c1-15-23(39)27(43)28(44)32(48-15)47-14-19-29(51-31-21(33-16(2)36)25(41)24(40)18(13-35)49-31)26(42)22(34-17(3)37)30(50-19)46-12-10-8-6-5-7-9-11-20(38)45-4/h15,18-19,21-32,35,39-44H,5-14H2,1-4H3,(H,33,36)(H,34,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCELICOVZHQPEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCCCCCCCC(=O)OC)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H56N2O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201099111 | |

| Record name | Nonanoic acid, 9-[[O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-[6-deoxy-α-L-galactopyranosyl-(1→6)]-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106445-35-6 | |

| Record name | Nonanoic acid, 9-[[O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-[6-deoxy-α-L-galactopyranosyl-(1→6)]-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106445-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanoic acid, 9-[[O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-[6-deoxy-α-L-galactopyranosyl-(1→6)]-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.